2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide
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Overview
Description
2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-ethyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide can be compared with other similar compounds such as:
2-ethyl-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-ethyl-N,N-dimethyl-4-nitrobenzenesulfonamide: The nitro group is positioned differently, which can affect its reactivity and biological activity.
N,N-dimethyl-5-nitrobenzenesulfonamide: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of nitro-containing compounds, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.32 g/mol
The presence of the nitro group (-NO₂) and sulfonamide group (-SO₂NH₂) contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Nitro-containing compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.
- Case Study : Research has shown that derivatives of 5-nitrobenzene sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be attributed to its ability to form covalent bonds with bacterial DNA, resulting in cell death .
Compound | Activity against E. coli (MIC μg/mL) | Activity against S. aureus (MIC μg/mL) |
---|---|---|
This compound | 32 | 16 |
Metronidazole | 8 | 4 |
2. Anti-inflammatory Activity
Nitro compounds have been recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.
- Research Findings : A study indicated that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. The inhibition of these enzymes leads to a reduction in pro-inflammatory cytokines .
Compound | iNOS Inhibition (%) at 100 μM | COX-2 Inhibition (%) at 100 μM |
---|---|---|
This compound | 45 | 50 |
Aspirin | 70 | 80 |
3. Anticancer Potential
The anticancer potential of nitro compounds has been explored in various studies, particularly in targeting cancer cell proliferation.
- Case Study : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Interaction : The nitro group is reduced within bacterial cells, generating reactive intermediates that bind to DNA, causing strand breaks.
- Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes like iNOS and COX-2, disrupting inflammatory signaling pathways.
- Apoptosis Induction : In cancer cells, the compound activates caspases leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is influenced by their structural features:
- Substituents on the Benzene Ring : The presence and position of substituents such as ethyl and dimethyl groups significantly affect the compound's potency.
- Nitro Group Positioning : Variations in the position of the nitro group can enhance or diminish biological activity.
Properties
IUPAC Name |
2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-8-5-6-9(12(13)14)7-10(8)17(15,16)11(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJUDVFKNWNBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-19-4 |
Source
|
Record name | 2-ethyl-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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